molecular formula C15H24O5 B1670584 ジヒドロアルテミシニン CAS No. 71939-50-9

ジヒドロアルテミシニン

カタログ番号 B1670584
CAS番号: 71939-50-9
分子量: 284.35 g/mol
InChIキー: BJDCWCLMFKKGEE-NAESGFLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself. It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .


Synthesis Analysis

DHA is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . In addition, DHA–Coumarin hybrids were designed and synthesized for potential anti-neuroinflammatory agents .


Molecular Structure Analysis

Dihydroartemisinin contains total 47 bond(s); 23 non-H bond(s), 3 six-membered ring(s), 2 seven-membered ring(s), 2 ten-membered ring(s), 3 eleven-membered ring(s), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

DHA has been found to have a relatively low thermal stability and a multistep thermooxidation . It has been associated with a low oral bioavailability and a short half-life .


Physical And Chemical Properties Analysis

DHA is soluble in chloroform and acetone. It is slightly soluble in methanol or ethanol, and almost insoluble in water . Its melting point is between 145 and 150 degrees Celsius .

科学的研究の応用

糖尿病の管理

DHAは、2型糖尿病マウスに対して保護効果があることが示されています。DHAは、空腹時血糖値(FBG)を低下させ、インスリン感受性を改善し、グルコース耐性を改善します。 さらに、DHAは、特定の分子経路を通じて肝臓のグルコース代謝を促進し、糖新生を阻害します .

がん治療

DHAは、細胞増殖を阻害し、アポトーシスを誘導し、腫瘍転移と血管新生を防ぎ、免疫機能を強化し、がん細胞にオートファジーと小胞体(ER)ストレスを引き起こすことで、強力な抗がん効果を発揮します .

化学療法増感

研究により、DHAは、特定のシグナル伝達経路の阻害によるP-糖タンパク質(P-gp)の発現を抑制することで、肝がん細胞の化学療法に対する感受性を高めることができることがわかりました。これにより、化学療法抵抗性を克服することができます .

食道癌の抑制

DHAは、Disabled homolog 2 interacting protein(DAB2IP)とともに、食道癌(ESCA)の腫瘍発生を抑制することが明らかになっており、抗がん剤および抗炎症剤としての可能性が示されています .

肝癌治療

ネットワーク薬理学的手法を用いて、ヒト肝癌に対するDHAの安全性と潜在的なメカニズムに関する研究が行われており、治療薬としての可能性が示されています .

抗腫瘍および抗炎症

DHAの抗腫瘍および炎症抑制メカニズムは、現在も調査中です。 DHAの遺伝子またはタンパク質ターゲットを理解することで、実験研究と臨床応用における現在の限界と課題に対処することができます .

上記の各セクションは、ジヒドロアルテミシニンの多様な科学研究アプリケーションを詳細に示し、医学のさまざまな分野におけるその可能性を示しています。

ジヒドロアルテミシニンの2型糖尿病マウスに対する保護効果 ジヒドロアルテミシニン:潜在的な天然抗がん剤 ジヒドロアルテミシニンに関するオープンアクセス全文記事 ジヒドロアルテミシニンは、食道癌の腫瘍発生を抑制する ジヒドロアルテミシニンの肝癌に対するターゲット予測と潜在的な応用 ジヒドロアルテミシニン:疾患治療のための潜在的な薬剤

作用機序

Target of Action

Dihydroartemisinin (DHA) is primarily used to treat malaria, and it targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, which is responsible for the majority of malaria cases worldwide . DHA has also been found to target a phosphorylated form of translationally controlled tumor protein (TCTP) in cancer cells .

Mode of Action

The proposed mechanism of action of DHA involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . This results in the inhibition of nucleic acid and protein synthesis in P. falciparum .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . Furthermore, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a bioavailability of 12% and is metabolized in the liver . The terminal elimination half-life of DHA is about 4-11 hours . The clearance of DHA is slower than that of other drugs, with estimates ranging between 2-3 L/kg/hr . The steady-state volume of distribution is estimated to be between 0.39-0.87 L .

Result of Action

DHA has been shown to have significant antimalarial activity, curing slightly more patients than other antimalarial drugs and preventing further malaria infections for longer after treatment . In addition to its antimalarial effects, DHA has been found to exert anticancer effects through various molecular mechanisms, such as inhibiting proliferation, inducing apoptosis, inhibiting tumor metastasis and angiogenesis, promoting immune function, inducing autophagy and endoplasmic reticulum (ER) stress .

Action Environment

The efficacy and stability of DHA can be influenced by various environmental factors. For instance, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries . Furthermore, the transmission of malaria, which DHA is primarily used to treat, is influenced by environmental factors such as climate and altitude .

Safety and Hazards

When handling DHA, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

将来の方向性

Recent clinical studies suggest that DHA may be a safe and effective candidate for anti-tumor, anti-parasitic, anti-inflammatory and dermatological drugs . More phase II/III clinical trials of DHA on antiviral effects are needed .

生化学分析

Biochemical Properties

Dihydroartemisinin interacts with various biomolecules within the cell. The proposed mechanism of action involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules, causing oxidative stress in the cells . This interaction with iron-rich heme groups is particularly relevant in the treatment of malaria, as the Plasmodium falciparum parasite resides in red blood cells and contains iron-rich heme groups .

Cellular Effects

Dihydroartemisinin has been found to have significant effects on cellular processes. It has been shown to inhibit malignant tumor growth and regulate immune system function . In parasites and tumors, DHA causes severe oxidative stress by inducing excessive reactive oxygen species production. DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of Dihydroartemisinin’s action involves the generation of free radicals through the cleavage of endoperoxide bridges by iron . These free radicals then damage biological macromolecules, causing oxidative stress in the cells of the parasite . This mechanism is thought to be the primary reason for Dihydroartemisinin’s antimalarial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroartemisinin has shown consistent efficacy over time in the treatment of multidrug-resistant falciparum malaria

Dosage Effects in Animal Models

In animal models, the effects of Dihydroartemisinin vary with different dosages. For instance, in single dose studies in CD-1 male mice, Dihydroartemisinin did not show signs of toxicity up to 1200 mg/kg

Metabolic Pathways

Dihydroartemisinin is involved in several metabolic pathways. It is metabolized in the liver and excreted mainly through bile

Transport and Distribution

Dihydroartemisinin is widely distributed in the body after administration

Subcellular Localization

One study suggests that the total concentration of Dihydroartemisinin was 2-fold higher in the brain than in plasma, indicating that it could easily penetrate the brain-blood barrier

特性

{ "Design of the Synthesis Pathway": "The synthesis of dihydroartemisinin involves a series of chemical reactions starting from artemisinin which is a natural product isolated from the plant Artemisia annua. The key step in the synthesis is the reduction of the C-10 carbonyl group of artemisinin to form dihydroartemisinin.", "Starting Materials": [ "Artemisinin", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Hydrogen peroxide (H2O2)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Ethyl acetate (CH3COOCH2CH3)", "Water (H2O)" ], "Reaction": [ "Artemisinin is dissolved in a mixture of acetic acid and methanol.", "Sodium borohydride is added slowly to the reaction mixture to reduce the C-10 carbonyl group of artemisinin to form dihydroartemisinin.", "The reaction mixture is then quenched with water and extracted with ethyl acetate.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is then evaporated to yield crude dihydroartemisinin.", "The crude product is then purified by recrystallization from methanol.", "In an alternative method, artemisinin is first epoxidized using hydrogen peroxide and sodium hydroxide to form dihydroartemisinin epoxide.", "The epoxide is then reduced using sodium borohydride in methanol to yield dihydroartemisinin.", "The product is purified by recrystallization from methanol." ] }

CAS番号

71939-50-9

分子式

C15H24O5

分子量

284.35 g/mol

IUPAC名

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1

InChIキー

BJDCWCLMFKKGEE-NAESGFLJSA-N

異性体SMILES

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

正規SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

外観

Solid powder

melting_point

164-165

その他のCAS番号

71939-50-9
81496-81-3

ピクトグラム

Flammable; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3alpha-hydroxydeoxydihydroartemisinin
8alpha-hydroxydeoxyartemisinin
9alpha-hydroxydeoxyartemisinin
artemisinin, dihydro-
dihydroartemisinin
dihydroartemisinine
dihydroqinghaosu
dihydroquinghaosu
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer
dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer
quinghaosu, dihydro-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroartemisinin
Reactant of Route 2
Dihydroartemisinin
Reactant of Route 3
Dihydroartemisinin
Reactant of Route 4
Dihydroartemisinin
Reactant of Route 5
Dihydroartemisinin
Reactant of Route 6
Dihydroartemisinin

Q & A

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that dihydroartemisinin's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that dihydroartemisinin may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does dihydroartemisinin affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that dihydroartemisinin does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does dihydroartemisinin influence?

A3: Dihydroartemisinin has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, dihydroartemisinin can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of dihydroartemisinin?

A4: The molecular formula of dihydroartemisinin is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for dihydroartemisinin?

A5: While specific spectroscopic data are not provided in the abstracts provided, dihydroartemisinin can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance dihydroartemisinin's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of dihydroartemisinin is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating dihydroartemisinin into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is dihydroartemisinin absorbed, distributed, metabolized, and excreted (ADME)?

A8: Dihydroartemisinin is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, dihydroartemisinin is primarily metabolized in the liver. []

Q8: Are there differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of dihydroartemisinin?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate dihydroartemisinin's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study dihydroartemisinin's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of dihydroartemisinin. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of dihydroartemisinin. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has dihydroartemisinin been evaluated in clinical trials? What are the key findings?

A13: Yes, dihydroartemisinin, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with dihydroartemisinin-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that dihydroartemisinin-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to dihydroartemisinin been identified?

A14: While dihydroartemisinin resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created dihydroartemisinin-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between dihydroartemisinin resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between dihydroartemisinin and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between dihydroartemisinin and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of dihydroartemisinin-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to dihydroartemisinin, highlighting the possibility of cross-resistance between these drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。